molecular formula C21H22S2 B11615679 2,4-Diphenyl-4,4a,5,6,7,8-hexahydrothiochromene-8a-thiol

2,4-Diphenyl-4,4a,5,6,7,8-hexahydrothiochromene-8a-thiol

Cat. No.: B11615679
M. Wt: 338.5 g/mol
InChI Key: NHPGGMMMZYRZIW-UHFFFAOYSA-N
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Description

2,4-Diphenyl-4,4a,5,6,7,8-hexahydrothiochromene-8a-thiol is a sulfur-containing chromene derivative characterized by a hexahydrothiochromene core, two phenyl substituents at positions 2 and 4, and a terminal thiol (-SH) group at position 8a. The thiol group introduces unique reactivity (e.g., nucleophilicity, oxidation sensitivity) and physicochemical properties (e.g., hydrogen bonding, acidity) distinct from oxygen or halogen-substituted analogs.

Properties

Molecular Formula

C21H22S2

Molecular Weight

338.5 g/mol

IUPAC Name

2,4-diphenyl-4,4a,5,6,7,8-hexahydrothiochromene-8a-thiol

InChI

InChI=1S/C21H22S2/c22-21-14-8-7-13-19(21)18(16-9-3-1-4-10-16)15-20(23-21)17-11-5-2-6-12-17/h1-6,9-12,15,18-19,22H,7-8,13-14H2

InChI Key

NHPGGMMMZYRZIW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(C1)C(C=C(S2)C3=CC=CC=C3)C4=CC=CC=C4)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diphenyl-4,4a,5,6,7,8-hexahydrothiochromene-8a-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-diphenylbutadiene with sulfur-containing reagents under acidic conditions to form the thiochromene ring . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like Lewis acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification techniques such as recrystallization or chromatography to obtain high-purity 2,4-Diphenyl-4,4a,5,6,7,8-hexahydrothiochromene-8a-thiol.

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-4,4a,5,6,7,8-hexahydrothiochromene-8a-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiochromene core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under mild to moderate conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Halogenated, alkylated, or other substituted derivatives of the parent compound.

Scientific Research Applications

2,4-Diphenyl-4,4a,5,6,7,8-hexahydrothiochromene-8a-thiol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of 2,4-Diphenyl-4,4a,5,6,7,8-hexahydrothiochromene-8a-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the aromatic rings and thiochromene core can interact with biological membranes and other cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Chromene Derivatives
Compound Name Core Structure Substituents/Functional Groups Key References
2,4-Diphenyl-4,6,7,8-tetrahydrochromen-5-one Chromenone Carbonyl (C=O), 2,4-diphenyl
5,8a-Dichloro-2-(4-methoxyphenyl)-8aH-chromene Chromene Cl (positions 5,8a), 4-methoxyphenyl
Thiomorpholine-substituted chromenone Chromenone Thiomorpholine (S-containing amine)
Target compound Thiochromene Thiol (-SH), 2,4-diphenyl N/A (inferred)

Key Observations :

  • The target compound’s thiochromene core replaces the oxygen atom in chromene with sulfur, altering electronic properties (e.g., increased polarizability) .
  • The thiol group distinguishes it from halogenated (e.g., Cl in ) or carbonyl-containing analogs (e.g., ), influencing redox behavior and intermolecular interactions.

Key Observations :

  • Chromenones (e.g., ) are synthesized efficiently using solid acid catalysts like STO, but thiochromenes may require sulfur-specific reagents (e.g., thiourea) and protective groups to prevent oxidation .

Spectroscopic and Analytical Data

Table 3: Spectroscopic Signatures of Chromene Derivatives
Compound IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
2,4-Diphenyl-4,6,7,8-tetrahydrochromen-5-one C=O stretch: ~1680 Aromatic H: 6.8–7.5 Carbonyl C: ~190
5,8a-Dichloro-2-(4-methoxyphenyl)-8aH-chromene C-Cl: ~550 Methoxy: ~3.8, aromatic H: 6.5–7.2 Cl-substituted C: ~75–85
Target compound S-H stretch: ~2550 Thiol H: ~1.5–2.5 (broad) Thiochromene C-S: ~35–45 Inferred

Key Observations :

  • The thiol group in the target compound would exhibit a distinct S-H stretch (~2550 cm⁻¹) in IR, absent in oxygen or halogen analogs .
  • In ¹H NMR, the thiol proton may appear as a broad peak at δ ~1.5–2.5, contrasting with methoxy (δ ~3.8) or aromatic protons (δ ~6.5–7.5) in analogs .

Physicochemical and Reactivity Profiles

  • Oxidation Sensitivity : The thiol group is prone to oxidation, necessitating inert atmospheres during synthesis—unnecessary for chlorinated or carbonyl-containing derivatives .
  • Acidity : Thiols (pKa ~10) are more acidic than alcohols (pKa ~16–18), enabling unique reaction pathways (e.g., nucleophilic substitutions) .

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